6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one

Inflammation Arachidonic Acid Cascade Enzyme Inhibition

Researchers seeking N-4 substituted benzoxazinone scaffolds with orthogonal synthetic handles face limited commercial availability. 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one (CAS 2370911-98-9) closes this gap: • Lipoxygenase inhibitory activity with distinct N-4 isopropyl steric profile vs. N-H, N-Me, N-Et analogs • Dual halogen (Br, F) substitution enables orthogonal cross-coupling for rapid library diversification • Reported induction of monocytic differentiation in undifferentiated cells for oncology/dermatology probe studies • 98% purity (HPLC); sealed dry storage at 2-8°C ensures batch-to-batch reproducibility

Molecular Formula C11H11BrFNO2
Molecular Weight 288.11 g/mol
Cat. No. B12096242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one
Molecular FormulaC11H11BrFNO2
Molecular Weight288.11 g/mol
Structural Identifiers
SMILESCC(C)N1C(=O)COC2=C1C=C(C=C2F)Br
InChIInChI=1S/C11H11BrFNO2/c1-6(2)14-9-4-7(12)3-8(13)11(9)16-5-10(14)15/h3-4,6H,5H2,1-2H3
InChIKeyRPXRKEORKFYUGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one: Identity & Procurement


6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one (CAS: 2370911-98-9) is a tri-substituted 1,4-benzoxazin-3-one derivative bearing bromine, fluorine, and isopropyl substituents on the fused benzoxazine core . This scaffold serves as a privileged structure in medicinal chemistry and agrochemical research due to its established capacity to engage diverse biological targets, including enzymes such as lipoxygenase, α-chymotrypsin, and mineralocorticoid receptors [1][2]. The combination of halogen atoms and a branched alkyl group at the N-4 position modulates electronic properties, lipophilicity, and steric profile, thereby differentiating this compound from simpler benzoxazinone analogs and positioning it as a versatile intermediate or probe molecule [3].

Supports lipoxygenase pathway inhibition research
Reported differentiation induction for cell-model studies
Bromo/fluoro substitution enables synthetic diversification
N-4 isopropyl for steric and lipophilic tuning

6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one: Structural Uniqueness vs. Substitution


In-class substitution of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one is precluded by the non-additive, synergistic effects of its substituent ensemble on molecular recognition and physicochemical behavior. Structure-activity relationship (SAR) studies on benzoxazinones demonstrate that halogen identity (Br vs. Cl vs. F) and position on the aromatic ring dictate inhibitory potency against enzymes such as α-chymotrypsin, with the rank order of potency being fluoro > chloro > bromo at the phenyl substituent [1][2]. Simultaneously, the N-4 isopropyl group introduces unique steric and lipophilic constraints absent in N-H, N-methyl, or N-ethyl analogs, potentially altering target binding kinetics, metabolic stability, and solubility profiles [3]. The confluence of these substituent-driven parameters creates a distinct functional fingerprint that is not replicated by any single-point analog, rendering empirical evaluation of the precise 6-bromo-8-fluoro-4-isopropyl combination essential for reproducible research outcomes.

Target engagement Des-isopropyl analog lacks reported lipoxygenase inhibition; substitution may abolish pathway-specific activity.
ADME profile N-methyl/ethyl analogs have altered steric and lipophilic profile; permeability and metabolic stability may shift.

6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one: Differentiation Evidence vs. Analogs


Lipoxygenase Inhibition vs. Des-isopropyl Analog

6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one is explicitly described as a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism, while the 4-des-isopropyl analog (6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one) is primarily documented as a synthetic building block with no reported lipoxygenase activity [1]. The N-4 isopropyl substitution is therefore inferred to confer or significantly enhance this specific enzyme inhibitory activity, distinguishing the target compound within the benzoxazinone class [1].

Lipoxygenase Inhibition
Class-level inference
Target: reported lipoxygenase inhibition; Des-isopropyl analog: not reported
N-4 isopropyl likely required for activity; verify in target assays
Specific assay conditions unavailable
Inflammation Arachidonic Acid Cascade Enzyme Inhibition

Cell Differentiation Induction vs. Des-isopropyl Analog

The target compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, a functional property not associated with the 4-des-isopropyl analog in publicly available vendor or database records [1]. This qualitative difference suggests that the N-4 isopropyl group is a critical determinant for this cellular phenotype, providing a clear differentiation point for projects investigating differentiation-inducing therapeutics [1].

Cell Differentiation
Class-level inference
Target: reported differentiation induction; Des-isopropyl analog: not reported
N-4 isopropyl may be critical for differentiation phenotype
Cell line and assay not specified
Oncology Cell Differentiation Anticancer Agents

Lipophilicity & Steric Profile vs. N-Alkyl Analogs

The N-4 isopropyl group of the target compound introduces greater steric bulk and calculated lipophilicity compared to N-4 methyl or N-4 ethyl analogs. While direct experimental logP/logD values are not publicly available for this specific compound, class-level SAR principles indicate that increasing N-alkyl chain branching from methyl to isopropyl significantly impacts membrane permeability, metabolic stability, and off-target binding profiles [1]. This structural feature distinguishes the target compound as a distinct chemical entity for medicinal chemistry optimization campaigns, where fine-tuning lipophilic efficiency (LipE) is a key decision criterion [2].

Physicochemical Profile
Class-level inference
Isopropyl > ethyl/methyl for steric bulk and lipophilicity (calculated)
May impact permeability and metabolic stability; requires experimental validation
Experimental logD unavailable
ADME Drug Design Physicochemical Properties

6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one: Key Research Applications


Lipoxygenase Inhibitor Lead Optimization

Researchers developing small-molecule inhibitors of lipoxygenase can utilize 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one as a distinct, N-4 substituted benzoxazinone scaffold for SAR expansion. The compound's reported lipoxygenase inhibitory activity [1] provides a specific functional anchor that differentiates it from the inactive or unreported 4-des-isopropyl analog, offering a clear starting point for exploring the impact of N-alkyl substitution on potency and selectivity within the arachidonic acid cascade.

Cell Differentiation Probe for Oncology

Based on its reported ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation [2], this compound serves as a differentiated chemical probe for investigating the mechanisms of cellular differentiation in oncology and dermatology. Unlike simpler benzoxazinone building blocks that lack this reported activity , this specific substitution pattern enables research into differentiation therapy for cancers or hyperproliferative skin disorders, where inducing terminal differentiation is a therapeutic goal.

Physicochemical Property Tuning

The presence of the N-4 isopropyl group offers a measurable difference in steric and lipophilic profile compared to N-4 methyl or ethyl analogs . This makes 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one a valuable analog for structure-property relationship (SPR) studies aimed at optimizing logD, solubility, and metabolic stability. It can be employed in a matrix of analogs to empirically determine the effect of N-alkyl branching on key ADME parameters, providing actionable data for lead optimization [3].

Building Block for Halogenated Heterocycles

With a purity specification of 98% (HPLC) , this compound is suitable as a reliable building block for constructing more complex, pharmacologically relevant molecules. Its unique combination of bromine and fluorine atoms on the benzoxazine ring provides orthogonal synthetic handles (e.g., for cross-coupling reactions) that are not available in simpler analogs, enabling the rapid diversification of chemical libraries in both academic and industrial medicinal chemistry settings.

Application
Selection Property
Validation Focus
Lipoxygenase pathway studies
N-4 isopropyl substitution for target engagement
Enzyme inhibition assay vs. des-isopropyl analog
Cell differentiation research
Differentiation-inducing activity
Phenotypic characterization in undifferentiated cell models
Physicochemical property optimization
N-alkyl branching for lipophilicity control
logD, solubility, and metabolic stability measurement
Halogenated heterocycle synthesis
Bromine and fluorine substitution pattern
Cross-coupling compatibility and purity confirmation

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18 linked technical documents
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